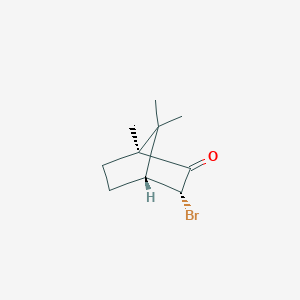
4-nitro-1H-indol-3-carbaldehído
Descripción general
Descripción
4-nitro-1H-indole-3-carbaldehyde is an organic compound with the molecular formula C9H6N2O3 It is a heterocyclic aldehyde, characterized by the presence of a nitro group at the 4-position and an aldehyde group at the 3-position of the indole ring
Aplicaciones Científicas De Investigación
4-nitro-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
4-Nitro-1H-indole-3-carbaldehyde, also known as 4-Nitroindole-3-carboxaldehyde, is a derivative of 1H-Indole-3-carbaldehyde It’s known that 1h-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
Mode of Action
It’s known that 1h-indole-3-carbaldehyde and its derivatives can undergo c–c and c–n coupling reactions and reductions easily . This makes them ideal precursors for the synthesis of active molecules .
Biochemical Pathways
1h-indole-3-carbaldehyde and its derivatives are known to be involved in multicomponent reactions (mcrs), which offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .
Result of Action
It’s known that the indole nucleus has exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-hiv activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-nitro-1H-indole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction between nitroethane and indole-3-carboxaldehyde. This reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 4-nitro-1H-indole-3-carbaldehyde often involves large-scale reactions with optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques are common practices to achieve high-quality products .
Análisis De Reacciones Químicas
Types of Reactions: 4-nitro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or alkylating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: 4-Nitroindole-3-carboxylic acid.
Reduction: 4-Aminoindole-3-carboxaldehyde.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Comparación Con Compuestos Similares
- Indole-3-carboxaldehyde
- 5-Bromoindole-3-carboxaldehyde
- Indole-5-carbonitrile
- 5-Nitroindole
Comparison: 4-nitro-1H-indole-3-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the indole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other indole derivatives. For example, while indole-3-carboxaldehyde is primarily used in organic synthesis, the nitro group in 4-nitro-1H-indole-3-carbaldehyde enhances its potential as an enzyme inhibitor and anticancer agent .
Propiedades
IUPAC Name |
4-nitro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-5-6-4-10-7-2-1-3-8(9(6)7)11(13)14/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXVTWQTGQAMMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455000 | |
| Record name | 4-Nitroindole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10553-11-4 | |
| Record name | 4-Nitroindole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitroindole-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Nitroindole-3-carboxaldehyde contribute to the detection of Hg2+ in the described chemosensor?
A1: In this study, 4-Nitroindole-3-carboxaldehyde acts as a building block for a fluorescent chemosensor. It reacts with rhodamine 6G-hydrazide to form a probe molecule (L2). This probe exists in a non-fluorescent spirolactam form. Upon interaction with Hg2+, the spirolactam ring opens, leading to a significant increase in fluorescence. [] This "turn-on" fluorescence response makes the probe highly sensitive and selective for detecting Hg2+ ions.
Q2: Were any computational studies performed to understand the interaction between the chemosensor (L2) and Hg2+?
A2: Yes, Density Functional Theory (DFT) calculations were employed to investigate the interaction between the L2 probe and Hg2+. [] These calculations provided theoretical insights into the binding mechanism, supporting the experimental findings and demonstrating a good correlation between the experimental and theoretical data.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















